molecular formula C20H21ClN4O3S B4013984 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide

Cat. No.: B4013984
M. Wt: 432.9 g/mol
InChI Key: OPUIFMOEKSUETI-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety at position 2 is further modified with an N-ethyl group and a 1,3-dioxooctahydro-2H-isoindol-2-yl substituent. This structure combines heterocyclic and aromatic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-2-24(20-23-22-17(29-20)12-7-9-13(21)10-8-12)16(26)11-25-18(27)14-5-3-4-6-15(14)19(25)28/h7-10,14-15H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUIFMOEKSUETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a thiadiazole ring and an isoindole moiety. Its molecular formula is C27H21ClN4O3SC_{27}H_{21}ClN_{4}O_{3}S with a molecular weight of approximately 516.99864 g/mol .

Biological Activity Overview

The biological activities of compounds containing the 1,3,4-thiadiazole scaffold are diverse and include:

  • Anticancer Properties : Many studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Mechanisms of Action : The anticancer activity is often attributed to the ability to induce apoptosis in cancer cells and inhibit DNA synthesis .

Anticancer Activity

Recent studies focusing on the anticancer properties of this compound have shown promising results:

In Vitro Studies

  • Cytotoxicity Testing :
    • The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).
    • Results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .
Cell LineIC50 (µg/mL)Reference
MCF-710.10
HepG25.36

In Vivo Studies

In vivo studies using tumor-bearing mice have demonstrated that the compound effectively targets sarcoma cells, showcasing its potential for further development as an anticancer agent .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways leading to programmed cell death in cancer cells.
  • Inhibition of DNA Synthesis : It interferes with the synthesis of DNA in rapidly dividing cells, which is critical for cancer proliferation .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Thiadiazole Derivatives : A comprehensive review indicated that compounds similar to this compound showed enhanced activity against various cancer types due to structural modifications that improved their lipophilicity and binding affinity to biological targets .

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The compound , due to the presence of the thiadiazole moiety, has shown efficacy against a range of bacterial and fungal strains. For instance, research has demonstrated that compounds with similar structures possess mechanisms that disrupt microbial cell walls or inhibit essential metabolic pathways .

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. A study highlighted that derivatives of thiadiazole can reduce inflammation markers in vitro, suggesting therapeutic implications for conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer potential of thiadiazole compounds has been a focus of recent research. The specific compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Case studies indicate promising results in vitro against breast cancer and leukemia cell lines .

Pesticide Development

Thiadiazole derivatives are being explored as potential agrochemicals due to their ability to inhibit plant pathogens. The compound's unique structure may enhance its efficacy as a fungicide or herbicide, providing a new avenue for crop protection strategies. Preliminary studies suggest that it can effectively control fungal infections in crops without significant phytotoxicity .

Polymer Chemistry

The compound’s unique chemical structure allows it to be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Research indicates that incorporating thiadiazole units into polymer matrices can improve their performance in various applications, including coatings and composites .

Structural Insights

The molecular structure of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide reveals critical bonding interactions that contribute to its biological activity:

Bond Type Description
N—H⋯OHydrogen bonding contributing to stability
C—H⋯NIntermolecular interactions enhancing solubility
C—H⋯SPotentially influencing biological activity

Chemical Reactions Analysis

Substitution Reactions

The thiadiazole and acetamide moieties in this compound provide reactive sites for nucleophilic substitution. The chloro-substituted phenyl group attached to the thiadiazole ring facilitates electrophilic aromatic substitution (EAS) under acidic conditions.

Reaction Type Reagents/Conditions Products
Nucleophilic substitutionAmines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF) at 60–80°CReplacement of the chloro group with -NH₂, -SH, or -OR substituents
EAS (Nitration)HNO₃/H₂SO₄ at 0–5°CNitro derivative at the para position relative to the chloro group

Oxidation and Reduction

The dioxoisoindole moiety and tertiary amide bond are susceptible to redox transformations:

Reaction Type Reagents/Conditions Products
ReductionLiAlH₄ in THFConversion of the isoindole dione to a diol derivative
OxidationKMnO₄/H₂SO₄ or H₂O₂ in acidic mediumCleavage of the thiadiazole ring or sulfonation of the sulfur atom

Hydrolysis Reactions

The acetamide linker and thiadiazole ring undergo hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products
Acidic hydrolysisHCl (6M), refluxCleavage to 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and acetic acid derivatives
Basic hydrolysisNaOH (2M), 80°CDegradation to isoindole dione and ethylamine

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions:

Reaction Type Reagents/Conditions Products
Huisgen cycloadditionCu(I) catalyst, azidesTriazole derivatives via click chemistry
Ring-openingGrignard reagents (e.g., RMgX)Thiol intermediates and substituted pyrimidines

Functional Group Transformations

The ethyl group on the acetamide nitrogen undergoes alkylation or dealkylation:

Reaction Type Reagents/Conditions Products
DeethylationBBr₃ in CH₂Cl₂ at -78°CPrimary acetamide derivative
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃Quaternary ammonium salts

Stability Under Environmental Conditions

The compound degrades under UV light or prolonged heat (>150°C):

Condition Degradation Products
UV light (254 nm)4-chlorobenzoic acid and isoindole fragmentation products
Thermal decompositionThiadiazole sulfoxide and CO₂ release

Key Research Findings

  • Synthetic Flexibility : The thiadiazole core allows modular functionalization, enabling derivatives with enhanced bioactivity (e.g., antitumor or anti-inflammatory properties) .

  • pH-Dependent Reactivity : Hydrolysis rates increase exponentially in alkaline media (pH >10), suggesting instability in basic environments .

  • Catalytic Activity : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) selectively modify the 4-chlorophenyl group without affecting the acetamide linker .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted thiadiazole acetamides. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Structural Features Bioactivity/Notes Source
Target Compound 1,3,4-Thiadiazole core; 4-chlorophenyl (C5); N-ethylacetamide with 1,3-dioxoisoindole Rigid isoindole dione enhances binding specificity. Chlorophenyl improves lipophilicity. Limited direct bioactivity data; hypothesized to target proteases or kinases due to structural motifs. N/A
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide 2-Thienyl group instead of isoindole dione Thienyl introduces π-stacking potential; lacks conformational rigidity. Antifungal activity reported against Candida spp. (MIC: 8–16 µg/mL).
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl; thiazol-2-yl Dichlorophenyl increases electron-withdrawing effects; thiazole enhances coordination ability. Crystal structure shows N–H⋯N hydrogen bonding; used as a ligand in metal complexes.
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide 2,4-Dimethoxyphenyl (C5); phenylacetamide Methoxy groups improve solubility; phenylacetamide mimics natural product scaffolds. Anticancer activity in vitro (IC₅₀: 12 µM vs. MCF-7 cells).
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide Bis-sulfanyl linker; mesityl group Sulfur-rich structure enhances redox activity; mesityl group sterically shields the core. Antioxidant properties observed (EC₅₀: 45 µM in DPPH assay).

Key Observations:

Substituent Impact :

  • The 4-chlorophenyl group is a common feature in antifungal and antiparasitic agents , while dichlorophenyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects, favoring interactions with electrophilic enzyme pockets.
  • Thienyl or thiazolyl substituents () introduce π-stacking or metal-coordination capabilities, critical for targeting metalloenzymes.
  • The 1,3-dioxoisoindole group in the target compound is unique, providing rigidity and hydrogen-bond acceptor sites, which may improve selectivity compared to flexible analogs like the thienyl derivative .

Bioactivity Trends :

  • Thiadiazoles with sulfanyl linkages (e.g., ) show antioxidant activity, likely due to sulfur’s redox activity.
  • Methoxy and methyl groups () enhance solubility and bioavailability, making them preferable for drug development.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with a preformed isoindole dione-acetyl chloride, analogous to methods in .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide?

  • Methodology : A two-step procedure is common:

Thiadiazole core synthesis : React 4-chlorophenyl-substituted precursors (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with potassium carbonate in anhydrous acetone under reflux (3–6 hours). This facilitates nucleophilic substitution or thiol-alkylation .

Acetamide coupling : Use 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide with activating agents (e.g., DCC/DMAP) in DMF to couple with the thiadiazole intermediate .

  • Purification : Recrystallize from ethanol or acetonitrile to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical workflow :

  • NMR : Confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, isoindole-dione carbonyls at δ 170–175 ppm) .
  • Mass spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ expected at m/z ~500–550, depending on substituents) .
  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding networks in solid-state forms .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC₅₀ values with reference drugs like doxorubicin .
  • Enzyme inhibition : Test against cyclooxygenase (COX-1/2) or kinases via fluorometric assays, using 10–100 µM compound concentrations .

Advanced Research Questions

Q. How can molecular docking explain contradictions in observed vs. predicted binding affinities for COX-2 inhibition?

  • Approach :

Docking software : Use AutoDock Vina or Schrödinger Suite with COX-2 crystal structures (PDB: 5KIR).

Parameterization : Include solvent effects (implicit water) and flexible side chains in the binding pocket.

Validation : Compare docking scores (ΔG) with experimental IC₅₀ data. Discrepancies may arise from isoindole-dione conformational flexibility, requiring MD simulations to assess dynamic binding modes .

Q. What strategies resolve challenges in isolating regioisomers during thiadiazole functionalization?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers.
  • Kinetic control : Optimize reaction temperature (e.g., 60°C vs. reflux) to favor one pathway. For example, lower temperatures may reduce steric hindrance for N-ethylacetamide coupling .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Stability protocols :

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 72 hours.
  • Thermal stability : Use TGA/DSC to assess decomposition temperatures (>200°C typical for thiadiazole derivatives) .
    • Key degradation products : Hydrolysis of the isoindole-dione ring or thiadiazole S-C bond may occur, detectable via fragment ions in MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethylacetamide

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